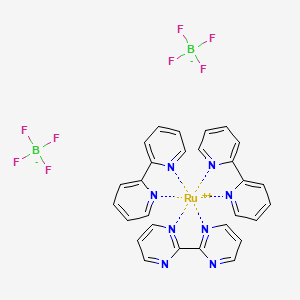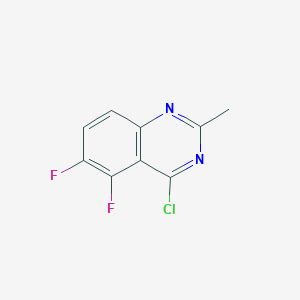
4-Chloro-5,6-difluoro-2-methylquinazoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-5,6-difluoro-2-methylquinazoline is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5,6-difluoro-2-methylquinazoline typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of 2-amino-4-chloro-5,6-difluorobenzonitrile with methylamine . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered in industrial settings .
化学反应分析
Types of Reactions
4-Chloro-5,6-difluoro-2-methylquinazoline can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may exhibit distinct biological activities.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride or potassium tert-butoxide in solvents like dimethyl sulfoxide are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often utilized.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinazoline derivatives with different functional groups, while oxidation and reduction can lead to the formation of quinazoline N-oxides or reduced quinazolines .
科学研究应用
4-Chloro-5,6-difluoro-2-methylquinazoline has several scientific research applications, including:
作用机制
The mechanism of action of 4-Chloro-5,6-difluoro-2-methylquinazoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
Uniqueness
4-Chloro-5,6-difluoro-2-methylquinazoline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both chlorine and fluorine atoms at specific positions on the quinazoline ring can enhance its stability and interaction with biological targets compared to other similar compounds .
属性
分子式 |
C9H5ClF2N2 |
|---|---|
分子量 |
214.60 g/mol |
IUPAC 名称 |
4-chloro-5,6-difluoro-2-methylquinazoline |
InChI |
InChI=1S/C9H5ClF2N2/c1-4-13-6-3-2-5(11)8(12)7(6)9(10)14-4/h2-3H,1H3 |
InChI 键 |
SDVOHJVAQSCXMQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=C(C(=C(C=C2)F)F)C(=N1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


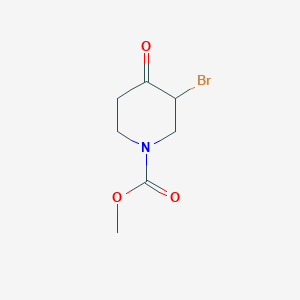
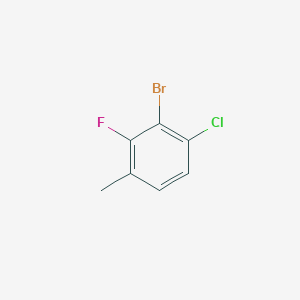
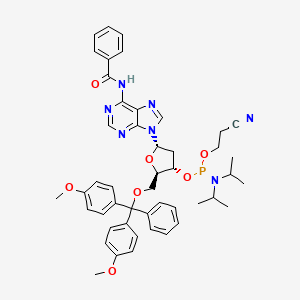
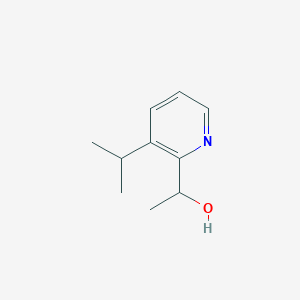
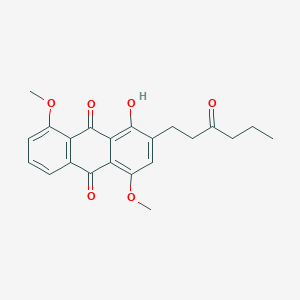
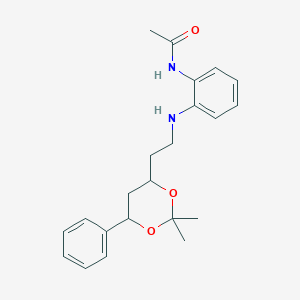
![N-([1,1'-Biphenyl]-4-yl)-N-(4-(9-(3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazol-3-yl)phenyl)-9,9-dimethyl-9H-fluoren-2-amine](/img/structure/B13136050.png)

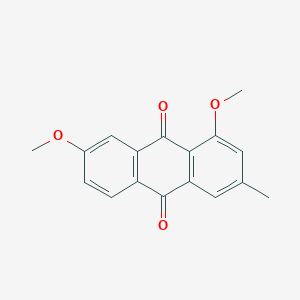
![7-Methyl-2-(trifluoromethyl)oxazolo[5,4-b]pyridine](/img/structure/B13136069.png)
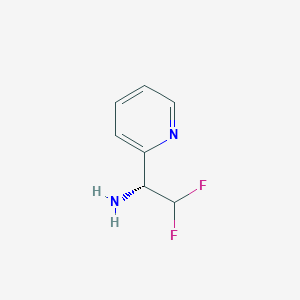
![4,9-Dioxo-1,2,4,9-tetrahydrocyclobuta[b]anthracene-3,10-diyl diacetate](/img/structure/B13136076.png)
![7-Ethoxybenzo[d]isoxazol-3-amine](/img/structure/B13136081.png)
